molecular formula C17H12FNO3 B3005970 Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-79-5

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No. B3005970
CAS RN: 339106-79-5
M. Wt: 297.285
InChI Key: JFSOIMQHNZSTLP-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a compound that likely shares characteristics with other fluorinated isoquinoline derivatives. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and relevance from related research. For instance, fluorinated compounds often exhibit unique physical and chemical properties that make them valuable in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated isoquinoline compounds involves various strategies. For example, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids, as mentioned in one study, includes the introduction of a methyl group at the 8-position and demonstrates potent antibacterial activity . Another study describes the intramolecular cyclisation of arylalkyl isothiocyanates to produce 3,4-dihydroisoquinolines, which are precursors for further substitution . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated isoquinolines is crucial for their biological activity and interaction with other molecules. The presence of a fluorine atom can significantly influence the electronic distribution and steric hindrance within the molecule. For instance, the antibacterial activity of a fluorinated quinolone is attributed to its specific structure . The molecular structure of this compound would likely exhibit similar electronic effects due to the presence of the fluorine atom.

Chemical Reactions Analysis

Fluorinated isoquinolines can participate in various chemical reactions. The fluorine atom can affect the reactivity of the compound, making it a valuable functional group in synthetic chemistry. For example, the aminolithiation–arylation tandem cyclization of N-(2-fluorophenyl)methylaminoalkylstyryls leads to the formation of aryl-substituted pyrido[1,2-b]isoquinolines . This indicates that this compound could also undergo similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoquinolines are influenced by their molecular structure. The fluorine atom contributes to the stability and lipophilicity of the compound, which can be advantageous in drug design. For instance, the stability of a fluorophore in a wide pH range and its resistance to degradation by light and heat are highlighted in one study . These properties are essential for the practical application of fluorinated compounds in various fields, including as fluorescent labeling reagents .

Scientific Research Applications

Metabolism and Disposition Studies

  • Metabolism in Humans : A study on the metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, revealed insights into the metabolic pathways and excretion processes in humans. The study showed that the drug and its metabolites are primarily excreted through feces, with a smaller percentage excreted via urine (Renzulli et al., 2011).

Anticancer Applications

  • Inhibition of Cancer Cell Growth : A derivative of the compound showed potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent. This compound was found to inhibit VEGFR-2 and EGFR tyrosine kinases, which are significant in cancer growth and progression (Riadi et al., 2021).

  • Antitumor Agents and Tubulin Assembly Inhibition : Some derivatives have shown significant cytotoxicity against different cancer cell lines, acting as antitubulin agents. This finding suggests these compounds could be potential candidates for cancer treatment (Chang et al., 2009).

Molecular and Chemical Studies

  • Molecular and Crystal Studies : Investigations into the molecular structure and interactions of similar compounds have been conducted. These studies, like the one on derivatives of 1,2,4-benzotriazepine, provide insights into chemical behaviors, molecular interactions, and potential applications in various fields (Bianchi et al., 1979).

  • Pharmaceutical Applications : The study of the molecule's structure and behavior under different conditions can lead to potential applications in pharmaceuticals, such as fungicides, as seen in similar compounds (Chai & Liu, 2011).

Synthesis and Drug Design

  • New Drug Synthesis : Research into the synthesis of derivatives has led to the development of potential new drugs, particularly in antihypoxic and anticancer contexts. These synthesized compounds have been shown to possess notable biological activity (Ukrainets et al., 2014).

properties

IUPAC Name

methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSOIMQHNZSTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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